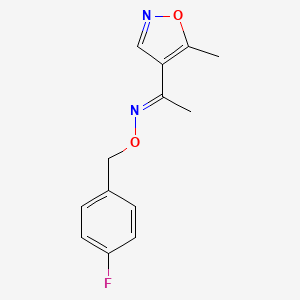

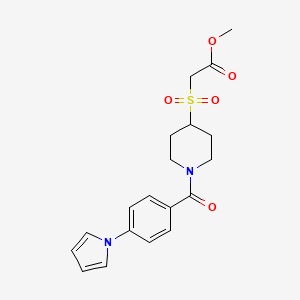

1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime, also known as MIFOB or LPSF/FS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIFOB is a synthetic compound that was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its properties and potential uses.

Scientific Research Applications

Synthesis and Characterization

Research efforts have demonstrated the synthesis and spectral analysis of various oxime derivatives, highlighting methodologies that could be applicable to the synthesis of "1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime". For instance, Krzyżanowska et al. (1989) synthesized 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, exploring their potential as copper extractants from acidic solutions, indicating that oximes can serve as effective ligands in metal extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989). Similarly, Sánchez-Pavón et al. (2020) detailed the synthesis of new alkyl-oxime derivatives, providing a thorough spectroscopic characterization that could inform the analytical techniques suitable for "1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime" (Sánchez-Pavón et al., 2020).

Bioorthogonal Chemistry and Fluorogenic Labeling

The development of bioorthogonal probes for in situ labeling of biomolecules is another area where related oximes have found application. Tian et al. (2019) reported on the development of 4-oxime-1,8-naphthalimide as a bioorthogonal turn-on probe, demonstrating its use in fluorogenic protein labeling. This suggests potential applications for similar compounds in bioimaging and tracking biological processes in vivo (Tian, Li, & Yin, 2019).

Chromogenic/Fluorogenic Detection

Oxime compounds have been employed in the detection of aldehydes and ketones, showcasing their versatility as chromogenic or fluorogenic agents. Salahuddin et al. (2004) explored the amination of phenols to create oxyamines that react with aldehydes and ketones to form oximes, which then undergo base-catalyzed fragmentation, offering a method for spectrophotometric assay of formaldehyde (Salahuddin, Renaudet, & Reymond, 2004).

Ecological and Environmental Studies

While the direct applications in ecological studies are less clear for "1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime," research by Matson (1990) on urban gradients in ecological studies demonstrates the interdisciplinary nature of chemical research, potentially offering insights into the environmental impact and ecological relevance of chemical compounds (Matson, 1990).

properties

IUPAC Name |

(E)-N-[(4-fluorophenyl)methoxy]-1-(5-methyl-1,2-oxazol-4-yl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-9(13-7-15-18-10(13)2)16-17-8-11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLDQGMFJXERAO-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=NOCC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)/C(=N/OCC2=CC=C(C=C2)F)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)

![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2720456.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2720457.png)

![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)